2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
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Overview
Description
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide is a useful research compound. Its molecular formula is C4H5ClO4S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Pollution Analysis
Studies have highlighted the presence of sulfur-containing compounds, like polychlorinated dibenzothiophenes, in environmental samples, pointing to their relevance in pollution analysis and environmental monitoring. These compounds are often indicators of industrial processes and combustion activities that can impact water and soil quality (Huntley et al., 1994).
Synthetic Organic Chemistry
Sulfur-containing reagents play a crucial role in synthetic chemistry, enabling the formation of various chemical bonds essential for drug development and materials science. For example, trifluoromethanesulfonyl chloride is used in the synthesis of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, demonstrating the versatility of sulfur-containing compounds in facilitating diverse chemical transformations (Chachignon, Guyon, & Cahard, 2017).
Antioxidant Capacity and Food Chemistry
The antioxidant capacity of food compounds, including those reacting with sulfur-containing radicals, is critical for understanding food preservation and stability. Research into the ABTS/PP decolorization assay has shed light on the pathways through which antioxidants interact with sulfur radicals, contributing to our understanding of food chemistry and the role of sulfur-containing compounds in antioxidant processes (Ilyasov et al., 2020).
Pharmaceutical Applications
Sulfonamides and other sulfur-containing motifs have significant medicinal importance, with applications ranging from antimicrobial to antitumor treatments. The diversity of structures and biological activities associated with these compounds highlights their potential in drug discovery and therapeutic interventions (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).
Catalysis and Materials Science
The oxidation of sulfur compounds and the development of catalysts for environmental remediation highlight the application of sulfur-containing compounds in catalysis and materials science. Innovations in photocatalytic materials and processes for the degradation of sulfur pollutants are examples of how these compounds contribute to advancing environmental technologies (Cantau et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a versatile building block in chemical synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
As a sulfonyl chloride compound, it likely acts as an electrophile, reacting with nucleophiles in chemical synthesis .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 |
Source
|
Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112161-61-2 |
Source
|
Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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